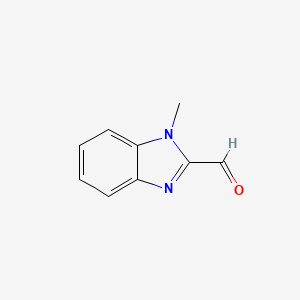

1-methyl-1H-benzimidazole-2-carbaldehyde

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-methylbenzimidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-11-8-5-3-2-4-7(8)10-9(11)6-12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIRPHJCQZYVEES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354023 | |

| Record name | 1-Methyl-1H-benzimidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3012-80-4 | |

| Record name | 1-Methyl-2-formylbenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3012-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-1H-benzimidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-1,3-benzodiazole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Strategies of 1 Methyl 1h Benzimidazole 2 Carbaldehyde

Benzimidazole (B57391) Core Modifications

The benzimidazole ring system is aromatic and can undergo modifications, primarily through electrophilic substitution on the benzene (B151609) part of the molecule. The presence of the electron-donating N-methyl group and the electron-withdrawing aldehyde group influences the regioselectivity of these reactions.

Electrophilic Substitution on the Benzimidazole Ring

The benzene ring of the benzimidazole nucleus is susceptible to electrophilic attack, with positions 4, 5, 6, and 7 being potential sites for substitution. The precise location of substitution is directed by the electronic effects of the substituents on both the imidazole (B134444) and benzene rings.

A notable example of electrophilic substitution on a closely related system is the nitration of 1-methyl-1H-benzimidazole-2-carbaldehyde, which yields 1-methyl-5-nitro-1H-benzimidazole-2-carbaldehyde nih.gov. This reaction demonstrates the feasibility of introducing nitro groups onto the benzimidazole core, a common strategy in medicinal chemistry to modulate the electronic and biological properties of a molecule.

| Reactant | Reagent(s) | Product | Reaction Type |

| This compound | Nitrating agent (e.g., HNO₃/H₂SO₄) | 1-Methyl-5-nitro-1H-benzimidazole-2-carbaldehyde | Electrophilic Aromatic Substitution (Nitration) |

Other electrophilic substitution reactions such as halogenation, sulfonation, and Friedel-Crafts reactions are also theoretically possible on the benzimidazole ring. However, specific examples with this compound as the substrate are not extensively documented in the reviewed literature. The conditions for these reactions would need to be carefully controlled to avoid side reactions involving the aldehyde group.

Regioselective Functionalization of the Aromatic System

Modern synthetic methodologies offer more precise control over the functionalization of aromatic systems. Techniques such as directed ortho-metalation (DoM) and transition-metal-catalyzed C-H activation can achieve regioselectivity that is not possible with classical electrophilic substitution.

Directed metalation relies on the use of a directing group to guide a metalating agent, typically an organolithium reagent, to a specific position, allowing for subsequent reaction with an electrophile kau.edu.sa. In the case of this compound, the nitrogen atoms of the imidazole ring could potentially direct metalation to the C7 position. However, the aldehyde group is incompatible with strong bases like organolithiums, necessitating its protection prior to attempting such a transformation.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds nih.govumich.edu. These reactions typically require a halogenated or triflated benzimidazole precursor. Therefore, regioselective halogenation of the benzimidazole ring of this compound would be the first step, followed by the cross-coupling reaction to introduce a wide variety of substituents at a specific position. The development of direct C-H activation/arylation methods for benzimidazoles also presents a more atom-economical approach to regioselective functionalization nih.gov.

Synthesis of Advanced Heterocyclic Scaffolds and Hybrid Molecules

The aldehyde functionality of this compound is a versatile handle for the construction of more complex molecular architectures, including fused heterocyclic systems and hybrid molecules.

Benzimidazole-Tethered Oxazepine Hybrids

The synthesis of benzimidazole-tethered 1,4-oxazepine (B8637140) heterocyclic hybrids has been accomplished starting from an N-alkylated benzimidazole-2-carboxaldehyde. This process involves an intramolecular addition of a pendant alcohol onto an in situ-generated imine, often catalyzed by an indium(III) chloride catalyst rsc.org. The initial N-alkylated benzimidazole-2-carboxaldehyde can be prepared in a multi-step sequence starting from o-phenylenediamine. This strategy highlights the utility of the aldehyde group as a key reactive site for cyclization reactions leading to the formation of seven-membered heterocyclic rings fused or tethered to the benzimidazole core.

Alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and Related Derivatives

The synthesis of alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and their related derivatives has been reported as a class of compounds with potential antineoplastic and antifilarial activities. The synthetic routes to these molecules typically involve the reaction of an appropriate alcohol or amine with acid chloride derivatives of benzimidazole-2-carbamic acid nih.govnih.govnih.gov. While this compound contains the core benzimidazole structure, it is not a direct precursor in the documented syntheses of these specific carbamate (B1207046) derivatives. The synthesis of these compounds generally starts from different benzimidazole building blocks that already possess the necessary functional groups at the 2- and 5-positions.

Annulation Reactions with Other Heterocycles

The aldehyde group of this compound is a key functional group for participating in annulation reactions to build fused heterocyclic systems. These reactions typically involve condensation with a binucleophilic reagent, leading to the formation of a new ring fused to the benzimidazole scaffold.

A common strategy involves the reaction of a benzimidazole derivative with a 1,3-dicarbonyl compound or its equivalent. For instance, the condensation of 2-aminobenzimidazoles with various carbonyl compounds is a well-established method for the synthesis of pyrimido[1,2-a]benzimidazoles nih.govnih.govrsc.org. Although this compound has a methyl group at the N1-position and an aldehyde at the C2-position, precluding its direct use in reactions requiring a C2-amino group, the principle of using the aldehyde as an electrophilic partner in condensation reactions remains valid.

The reaction of this compound with compounds containing an active methylene (B1212753) group and a nucleophilic group (e.g., an amine or a thiol) can lead to the formation of various fused heterocycles. For example, a Knoevenagel-type condensation with an active methylene compound, followed by an intramolecular cyclization, can provide access to pyridobenzimidazole derivatives. The reaction conditions would determine the final product, with factors such as the choice of catalyst and solvent playing a crucial role.

| Starting Material | Reagent Type | Potential Fused Heterocycle |

| This compound | Compound with active methylene and amino group | Pyridobenzimidazole derivative |

| This compound | Compound with active methylene and thiol group | Thienobenzimidazole derivative |

| This compound | Hydrazine (B178648) derivative | Pyridazinobenzimidazole derivative |

Coordination Chemistry of 1 Methyl 1h Benzimidazole 2 Carbaldehyde and Its Derivatives

Ligand Design and Properties

1-Methyl-1H-benzimidazole-2-carbaldehyde is a versatile precursor in ligand design, primarily through the formation of Schiff bases. The condensation reaction of its aldehyde functional group with various primary amines yields a wide array of Schiff base ligands with differing steric and electronic properties. These ligands typically feature an imine (-C=N-) linkage, which, in conjunction with the benzimidazole (B57391) nitrogen atoms, provides multiple coordination sites for metal ions.

The fundamental structure of these ligands incorporates the 1-methyl-1H-benzimidazole moiety, which can act as a monodentate or bidentate coordinating agent. The imine nitrogen of the Schiff base adds another potential coordination site, allowing for the formation of stable chelate rings with transition metals. The properties of these ligands can be fine-tuned by varying the substituent on the imine nitrogen, which can influence the solubility, stability, and electronic characteristics of the resulting metal complexes.

Schiff bases derived from this compound are often crystalline solids and can be characterized by various spectroscopic techniques, including FT-IR, ¹H-NMR, and mass spectrometry. In the IR spectra, the characteristic C=N stretching vibration of the imine group typically appears in the range of 1600-1630 cm⁻¹. The ¹H-NMR spectra show a characteristic signal for the azomethine proton (-CH=N-).

Complexation with Transition Metals

The Schiff base ligands derived from this compound readily form stable complexes with a variety of transition metals. The coordination typically involves the imine nitrogen and one of the benzimidazole nitrogen atoms, forming a five- or six-membered chelate ring.

Cobalt(II) complexes with Schiff base ligands derived from substituted benzimidazoles have been synthesized and characterized. For instance, studies on cobalt(II) complexes with a closely related ligand, (1-methyl-1H-benzo[d]imidazol-2-yl)methanol, show the formation of both distorted octahedral and tetrahedral geometries depending on the counter-ion. mdpi.comresearchgate.net In the case of Schiff base ligands from this compound, cobalt(II) typically forms complexes with a 1:2 metal-to-ligand ratio, exhibiting either tetrahedral or octahedral coordination. The magnetic moments of these complexes are generally in the range of 4.4–4.9 B.M., consistent with high-spin cobalt(II) in a tetrahedral or octahedral environment. researchgate.net

Data Table: Physicochemical Data of a Representative Cobalt(II) Complex

| Complex Formula | Color | M.p. (°C) | Molar Conductance (Ω⁻¹cm²mol⁻¹) | Magnetic Moment (μ_eff, B.M.) |

|---|---|---|---|---|

| [Co(L)₂Cl₂] | Blue | >300 | 15.2 | 4.6 |

L = Schiff base derived from this compound and aniline

Copper(II) complexes with benzimidazole-based Schiff base ligands are widely studied. These complexes often exhibit square planar or distorted octahedral geometries. mdpi.com The electronic spectra of these complexes typically show a broad d-d transition band in the visible region. The formation of copper(II) complexes with Schiff bases of this compound results in colored compounds that are often paramagnetic, with magnetic moments around 1.7-2.2 B.M. royalsocietypublishing.org

Data Table: Spectral Data of a Representative Copper(II) Complex

| Complex Formula | λ_max (nm) | Assignment | Geometry |

|---|---|---|---|

| [Cu(L)₂(OAc)₂] | 630 | ²B₁g → ²A₁g | Distorted Octahedral |

L = Schiff base derived from this compound and ethanolamine

Zinc(II) complexes with Schiff base ligands derived from benzimidazole derivatives are typically diamagnetic and colorless. They commonly adopt a tetrahedral or octahedral geometry. mdpi.comnih.gov The formation of these complexes can be confirmed by ¹H-NMR spectroscopy, where the coordination of the ligand to the zinc(II) ion causes a downfield shift of the proton signals. The molar conductance values for these complexes in solution are usually low, indicating their non-electrolytic nature. mdpi.com

Data Table: ¹H-NMR Data (δ, ppm) of a Representative Zinc(II) Complex and its Ligand

| Compound | -CH=N- | Aromatic-H | N-CH₃ |

|---|---|---|---|

| Ligand (L) | 8.5 | 7.2-7.8 | 3.8 |

| [Zn(L)₂Cl₂] | 8.8 | 7.4-8.0 | 3.9 |

L = Schiff base derived from this compound and p-toluidine

Besides Co(II), Cu(II), and Zn(II), Schiff base ligands derived from this compound can also form complexes with other transition metal ions such as Nickel(II), Manganese(II), and Iron(III). The geometry and properties of these complexes depend on the nature of the metal ion and the specific Schiff base ligand. For instance, Ni(II) complexes with similar ligands have been found to adopt square planar or octahedral geometries.

Structural Elucidation of Coordination Complexes (e.g., X-ray Crystallography)

X-ray crystallography is a powerful technique for the unambiguous determination of the three-dimensional structure of coordination complexes. For complexes of ligands closely related to this compound, single-crystal X-ray diffraction studies have provided detailed information on bond lengths, bond angles, and coordination geometries.

For example, the crystal structure of a cobalt(II) complex with (1-methyl-1H-benzo[d]imidazol-2-yl)methanol revealed a distorted octahedral geometry, with the ligand coordinating in a bidentate fashion through the imidazole (B134444) nitrogen and the hydroxyl oxygen. researchgate.net Similarly, a zinc(II) complex with 2-(1H-benzimidazol-2-yl)aniline showed a distorted trigonal-bipyramidal geometry. nih.gov

While specific crystallographic data for complexes of this compound Schiff bases are not widely available in the cited literature, the data from analogous structures provide valuable insights into the expected coordination behavior.

Data Table: Representative Crystallographic Data for a Related Benzimidazole Complex

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

|---|

Catalytic Applications of Metal-Carbaldehyde Complexes

The coordination of this compound and its derivatives to metal centers can yield complexes with significant catalytic activity. While direct catalytic applications of metal complexes of this compound are not extensively documented in publicly available research, studies on structurally related benzimidazole-functionalized Schiff base complexes provide significant insights into their potential as catalysts. These derivatives often exhibit catalytic prowess in various organic transformations, most notably in oxidation reactions that mimic biological processes.

Research into the catalytic behavior of these complexes often focuses on their ability to act as mimics for metalloenzymes. A notable example is the phenoxazinone synthase-like activity of certain copper(II) complexes. researchgate.netdntb.gov.uamorressier.com Phenoxazinone synthase is a copper-containing enzyme that catalyzes the final step in the biosynthesis of actinomycin (B1170597) D, an anticancer drug. The catalytic cycle involves the oxidative coupling of two molecules of a substituted o-aminophenol.

A study on two similar copper(II) complexes, [Cu(L)₂Cl₂]₂ (Complex 1) and [Cu(L)₂ (NO₃)₂]₂ (Complex 2), where L is a Schiff base ligand derived from p-methoxy benzaldehyde (B42025) and o-phenylenediamine, demonstrates this catalytic activity. morressier.com These complexes were found to catalyze the aerobic oxidation of 2-aminophenol (B121084) (2-AP) to 2-amino-3H-phenoxazine-3-one (2-APX) in methanol. morressier.com

The catalytic efficiency of these complexes was evaluated using Michaelis-Menten kinetics. The findings revealed that the nature of the ancillary ligands (chloride vs. nitrate) coordinated to the copper(II) center plays a crucial role in the catalytic performance. morressier.com Complex 2, with coordinated nitrate (B79036) ions, exhibited nearly double the catalytic efficiency of Complex 1, which has coordinated chloride ions. morressier.com This is attributed to the more labile character of the nitrate ligands, facilitating the interaction between the catalyst and the substrate. morressier.com

Electrochemical studies and electrospray ionization mass spectrometry have suggested that the square planar geometry of the copper(II) centers is a driving force in the formation of enzyme-substrate adducts, which is critical for the catalytic performance. morressier.com The proposed mechanism involves the generation of active 2-aminophenol radical species, leading to a radical-driven oxidative coupling in the presence of oxygen. morressier.com

The detailed research findings for the catalytic oxidation of 2-aminophenol by these copper(II) complexes are summarized in the table below.

Table 1: Catalytic Activity of Copper(II)-Schiff Base Complexes in the Oxidation of 2-Aminophenol

| Complex | Substrate | Product | Catalytic Efficiency (kcat/KM) [M⁻¹s⁻¹] | Turnover Number (kcat) [h⁻¹] |

|---|---|---|---|---|

| [Cu(L)₂Cl₂]₂ | 2-Aminophenol | 2-Amino-3H-phenoxazine-3-one | 8.78 × 10⁶ | Not Specified |

| [Cu(L)₂(NO₃)₂]₂ | 2-Aminophenol | 2-Amino-3H-phenoxazine-3-one | 1.50 × 10⁷ | Not Specified |

Data sourced from a study on copper(II) complexes with a benzimidazole functionalized Schiff base. morressier.com

The higher catalytic rate of Complex 2 is further supported by the evaluation of activation parameters (Ea, ΔH‡, ΔS‡) from temperature-dependent kinetic measurements. morressier.com These findings underscore the potential of metal complexes of this compound derivatives in developing efficient catalysts for specific oxidation reactions. The versatility of Schiff base ligands, derived from such carbaldehydes, allows for the fine-tuning of the electronic and steric properties of the metal center, thereby influencing the catalytic activity. researchgate.netdntb.gov.ua

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of 1-methyl-1H-benzimidazole-2-carbaldehyde, the aldehyde proton is particularly noteworthy, appearing as a distinct singlet in the downfield region, typically between δ 9.8 and 10.2 ppm. This significant downfield shift is attributed to the deshielding effect of the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group.

The protons on the benzimidazole (B57391) ring are expected to resonate in the aromatic region, generally between δ 7.0 and 8.0 ppm. The specific chemical shifts and coupling patterns of these protons would be influenced by the electron-donating or withdrawing nature of the substituents on the ring. The methyl group attached to the nitrogen atom would appear as a singlet in the upfield region of the spectrum.

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde-H | ~9.8 - 10.2 | Singlet |

| Aromatic-H | ~7.0 - 8.0 | Multiplet |

| N-CH₃ | Data not available | Singlet |

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. For this compound, the carbonyl carbon of the aldehyde group is expected to show a characteristic signal in the highly deshielded region of the spectrum, typically above δ 180 ppm. nist.gov The carbons of the benzimidazole ring would produce a set of signals in the aromatic region, generally between δ 110 and 150 ppm. The chemical shifts of these carbons are influenced by the nitrogen atoms and the aldehyde substituent. The carbon of the N-methyl group would be found in the upfield region of the spectrum. The study of related benzimidazole derivatives can aid in the assignment of these carbon signals. arabjchem.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an effective tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group, which appears in the range of 1680 to 1700 cm⁻¹. arabjchem.org Other significant absorptions would include C-H stretching vibrations for the aromatic and methyl protons, and C=N and C=C stretching vibrations from the benzimidazole ring system.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde (C=O) | Stretching | 1680 - 1700 arabjchem.org |

| Aromatic C-H | Stretching | ~3000 - 3100 |

| Aliphatic C-H (N-CH₃) | Stretching | ~2850 - 2960 |

| C=N/C=C | Stretching | ~1450 - 1620 |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry would provide an exact mass, confirming its molecular formula of C₉H₈N₂O. nih.gov The calculated monoisotopic mass for this compound is 160.063662883 Da. nih.gov The mass spectrum would also show a molecular ion peak (M⁺) corresponding to this mass. Analysis of the fragmentation pattern would likely reveal the loss of the carbonyl group (CO) and the methyl group (CH₃), providing further structural confirmation.

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₈N₂O nih.gov |

| Molecular Weight | 160.17 g/mol nih.gov |

| Monoisotopic Mass | 160.063662883 Da nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π-π* and n-π* transitions. The benzimidazole ring system, being an aromatic and heterocyclic structure, will have characteristic π-π* absorptions. The presence of the carbonyl group from the aldehyde will introduce an n-π* transition, which is typically weaker and appears at a longer wavelength. Studies on related benzimidazole compounds show absorption maxima that can help in interpreting the spectrum of the title compound. researchgate.net

| Transition | Expected Wavelength Range (nm) |

|---|---|

| π-π | Data not available |

| n-π | Data not available |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is widely used to investigate various properties of benzimidazole (B57391) derivatives, providing reliable predictions of their behavior.

Molecular Geometry Optimization

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For benzimidazole derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), have shown excellent agreement with experimental data from X-ray crystallography. researchgate.netiucr.org

The optimization process for 1-methyl-1H-benzimidazole-2-carbaldehyde would yield precise data on bond lengths, bond angles, and dihedral angles. It is expected that the benzimidazole ring system would be nearly planar. The key parameters of interest would be the C-N and C=N bond lengths within the imidazole (B134444) ring, the bond connecting the carbaldehyde group to the ring, and the orientation of the methyl and carbaldehyde substituents relative to the bicyclic core. This optimized structure is fundamental for all subsequent property calculations.

Interactive Data Table: Predicted Optimized Geometrical Parameters (Illustrative) (Note: The following data is illustrative of typical results for similar benzimidazole structures and is not from a specific study on this compound.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | ~1.22 Å |

| Bond Length | C-C (aldehyde) | ~1.48 Å |

| Bond Length | N-CH₃ | ~1.47 Å |

| Bond Angle | C-C-H (aldehyde) | ~120° |

| Bond Angle | C-N-C (imidazole) | ~108° |

| Dihedral Angle | Ring-C-C=O | ~0° or ~180° |

Electronic Structure and Properties

The electronic properties of a molecule are dictated by the arrangement of its electrons in molecular orbitals. DFT is used to calculate the energies of these orbitals, most notably the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. irjweb.comdergipark.org.tr

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. For benzimidazole derivatives, the HOMO is typically localized over the electron-rich benzimidazole ring, while the LUMO may be distributed over the entire molecule or concentrated on electron-withdrawing substituents. In this compound, the aldehyde group would act as an electron-withdrawing group, influencing the energy and localization of the LUMO.

Interactive Data Table: Predicted Electronic Properties (Illustrative) (Note: The following data is illustrative.)

| Property | Predicted Value | Unit |

| HOMO Energy | ~ -6.0 to -6.5 | eV |

| LUMO Energy | ~ -1.8 to -2.2 | eV |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 4.5 | eV |

| Dipole Moment | ~ 3.0 to 4.0 | Debye |

Vibrational Frequencies Analysis

Theoretical vibrational analysis predicts the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic positions, a set of vibrational modes and their corresponding frequencies can be determined. These calculated frequencies are invaluable for interpreting experimental spectra and assigning specific absorption bands to the stretching, bending, and torsional motions of different functional groups within the molecule. mdpi.com

For this compound, key vibrational modes would include the C=O stretching of the aldehyde group (typically a strong band around 1700 cm⁻¹), C-H stretching vibrations of the aromatic ring and methyl group (around 2900-3100 cm⁻¹), C=N and C=C stretching vibrations of the benzimidazole core (in the 1400-1600 cm⁻¹ region), and various in-plane and out-of-plane bending modes. mdpi.com

Reactivity Prediction and Analysis

DFT calculations also provide powerful tools for predicting how and where a molecule will react. By analyzing the electron distribution and the response of the molecule to perturbations, regions susceptible to electrophilic or nucleophilic attack can be identified.

Electrophilic and Nucleophilic Sites (Fukui Indices)

Fukui functions are used within conceptual DFT to identify the most reactive sites in a molecule. researchgate.net They quantify the change in electron density at a specific point in the molecule when an electron is added or removed.

f+(r) : Indicates the propensity of a site to accept an electron (undergo nucleophilic attack ).

f-(r) : Indicates the propensity of a site to donate an electron (undergo electrophilic attack ).

For this compound, the Fukui functions would likely indicate that the carbonyl carbon of the aldehyde group is a primary site for nucleophilic attack (high f+(r) value). The nitrogen atoms of the imidazole ring and potentially the carbon atoms of the benzene (B151609) ring would be likely sites for electrophilic attack (high f-(r) values).

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It provides a clear and intuitive picture of the charge distribution and is used to predict reactive sites for electrophilic and nucleophilic interactions. nih.govresearchgate.netresearchgate.net

The MEP map is color-coded:

Red : Regions of most negative electrostatic potential, rich in electrons, indicating sites for electrophilic attack.

Blue : Regions of most positive electrostatic potential, electron-poor, indicating sites for nucleophilic attack.

Green : Regions of neutral or near-zero potential.

In the MEP map of this compound, a region of intense negative potential (red) would be expected around the carbonyl oxygen atom due to the presence of lone pairs of electrons. A region of positive potential (blue) would likely be found around the carbonyl carbon and the hydrogen atoms. The nitrogen atoms of the imidazole ring would also show negative potential, making them susceptible to electrophilic attack.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a critical tool in computational chemistry for predicting the reactivity of a molecule. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a key indicator of chemical stability and reactivity.

For benzimidazole derivatives, FMO analysis is often used to understand their biological activity and chemical behavior. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. Although this is a common analytical method for this class of compounds, specific HOMO, LUMO, and Egap values derived from computational studies for this compound are not available in the reviewed literature.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational methods are frequently used to predict the NLO properties of new organic molecules. Key parameters calculated include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). A high β value is indicative of significant NLO response.

Studies on other benzimidazole derivatives have shown that the presence of electron-donating and electron-accepting groups can enhance their NLO properties by facilitating intramolecular charge transfer. However, a computational analysis detailing the specific polarizability and hyperpolarizability tensors for this compound has not been reported in the available scientific literature.

Computational Simulation of Reaction Mechanisms (e.g., Radical Scavenging Pathways)

Computational simulations, particularly using DFT, are instrumental in elucidating the mechanisms of antioxidant activity and radical scavenging. These studies often calculate the thermodynamic and kinetic feasibility of different pathways, such as Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET).

The antioxidant potential of various benzimidazole-based compounds has been explored computationally, linking their radical scavenging capabilities to specific structural features. These analyses provide insights into bond dissociation enthalpies and ionization potentials, which are crucial for understanding antioxidant mechanisms. Despite the relevance of these studies to the benzimidazole family, specific computational data on the radical scavenging pathways for this compound is not documented in the searched scientific papers.

Biological Activities and Medicinal Chemistry Research on 1 Methyl 1h Benzimidazole 2 Carbaldehyde Derivatives

Anticancer Activity

Derivatives of 1-methyl-1H-benzimidazole-2-carbaldehyde have demonstrated notable anticancer activity. nih.gov The structural flexibility of the benzimidazole (B57391) core allows for the synthesis of derivatives with targeted bioactivity against cancer cells. nih.gov These compounds can interact with DNA, inhibit crucial enzymes, and modulate cellular pathways essential for cancer development. nih.gov

Inhibition of Various Cancer Cell Lines (e.g., MDA-MB-231)

Research has shown that derivatives synthesized from this compound exhibit significant inhibitory effects against various human cancer cell lines. Notably, certain derivatives have shown potent activity against the MDA-MB-231 breast cancer cell line, indicating their potential as anticancer agents. Studies on related benzimidazole-derived metal complexes also confirmed sensitivity in MDA-MB-231 cells. royalsocietypublishing.org The cytotoxic effects of these compounds have been evaluated against a range of cancer cell lines, including those of the lung, colon, liver, and prostate. nih.govnih.govroyalsocietypublishing.org For instance, specific 1,2-disubstituted 1H-benzimidazoles were found to have potent cytotoxic activity against the HepG-2 hepatocellular carcinoma cell line. nih.gov

| Derivative Type | Target Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Derivatives of this compound | MDA-MB-231 (Breast) | Significant inhibition | |

| 1,2-disubstituted 1H-benzimidazoles | HepG-2 (Liver) | Potent cytotoxic activity (IC₅₀ = 1.98 µM for compound 95) | nih.gov |

| 1H-benzimidazole derivatives | HCT-116 (Colon) | Strong activity observed | nih.gov |

| 1H-benzimidazole derivatives | MCF-7 (Breast) | Strong activity observed | nih.gov |

| Zn(II) and Ag(I) bis-benzimidazole complexes | MDA-MB-231 (Breast) | High sensitivity (IC₅₀ < 10.4 µM) | royalsocietypublishing.org |

| Benzimidazole-carboxamide derivatives | SK-Mel-28 (Skin) | High cytotoxicity (IC₅₀ values from 2.55 to 17.89 µM) | nih.gov |

Molecular Mechanisms of Action

The anticancer effects of this compound and its derivatives are attributed to several molecular mechanisms, primarily involving the disruption of cellular processes critical for cancer cell survival and proliferation. nih.gov

A key mechanism of action for many benzimidazole derivatives is the inhibition of tubulin polymerization. nih.govresearchgate.net Tubulin proteins are essential for the formation of microtubules, which play a critical role in cell division, structure, and transport. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest, typically in the G2/M phase, and subsequently trigger apoptosis (programmed cell death) in cancer cells. nih.govnih.gov Research has identified that this compound itself is implicated in this process. Further studies on related 1H-benzimidazol-2-yl hydrazones confirmed their ability to slow tubulin polymerization, with their binding mode explored at the colchicine (B1669291) binding site of tubulin. nih.gov

Another significant molecular target for this compound is the Protein Interacting with Never in Mitosis A-1 (Pin1). Pin1 is an enzyme that regulates the function of several proteins involved in cell cycle progression. By inhibiting Pin1, the compound can disrupt these regulatory pathways, leading to altered cell cycle control and contributing to its anticancer effects.

Antiproliferative Effects on Cancer Cells

Derivatives of this compound exhibit broad antiproliferative effects against various cancer cells. The antiproliferative activity stems from their ability to interfere with fundamental cellular mechanisms. nih.gov For example, the generation of reactive oxygen species (ROS) induced by these compounds can lead to oxidative stress, DNA damage, and apoptosis through caspase activation. Studies have consistently demonstrated that modifying the benzimidazole structure can significantly enhance its antiproliferative power. nih.gov

Antimicrobial Properties

In addition to their anticancer potential, derivatives of this compound have been investigated for their antimicrobial properties. nih.gov Research indicates that compounds derived from this aldehyde show notable antibacterial and antifungal activities. mdpi.com For instance, certain derivatives displayed inhibitory activity against bacteria such as Streptococcus faecalis and Staphylococcus aureus. The broad-spectrum antimicrobial activity of benzimidazoles makes them a valuable scaffold in the development of new agents to combat microbial infections. mdpi.comresearchgate.net

| Derivative Type | Microorganism | Activity Level | Reference |

|---|---|---|---|

| Derivatives of this compound | Streptococcus faecalis | Notable minimal inhibitory concentrations (MIC) | |

| Derivatives of this compound | Staphylococcus aureus | Notable minimal inhibitory concentrations (MIC) | |

| Various synthesized benzimidazole derivatives | Bacillus cereus | Moderate to high activity | mdpi.com |

| Various synthesized benzimidazole derivatives | Escherichia coli | Slight to moderate activity | mdpi.com |

| Indolylbenzo[d]imidazoles | Staphylococci | High activity (MIC < 1 µg/mL for some compounds) | nih.gov |

| Indolylbenzo[d]imidazoles | Candida albicans | High activity (MIC of 3.9 µg/mL for some compounds) | nih.gov |

Antibacterial Efficacy (Gram-Positive and Gram-Negative Bacteria)

Derivatives of the benzimidazole nucleus have demonstrated notable antibacterial properties. Research into 2-substituted benzimidazole derivatives has shown activity against both Gram-positive and Gram-negative bacteria. ijpcbs.com Gram-negative bacteria often exhibit higher resistance to antibiotics due to their complex outer membrane, which contains lipopolysaccharides. nih.gov

Studies on indolylbenzo[d]imidazoles, which are structurally related to the core compound, have identified significant activity against Gram-positive bacteria like Staphylococcus aureus. nih.gov Specifically, certain 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives showed high activity against staphylococci, with minimum inhibitory concentrations (MIC) as low as 3.9–7.8 µg/mL. nih.gov The activity against Gram-negative bacteria such as Escherichia coli has also been observed, with some N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives showing an MIC of 50 µg/mL, which was more effective than the standard chloramphenicol (B1208) in that particular study. benthamscience.com

Table 1: Antibacterial Activity of Selected Benzimidazole Derivatives

| Compound/Derivative Class | Bacterium | Activity (MIC) | Source(s) |

|---|---|---|---|

| Indolylbenzo[d]imidazoles (3aa, 3ad) | Staphylococcus aureus | 3.9–7.8 µg/mL | nih.gov |

| Indolylbenzo[d]imidazoles (3ao, 3aq) | Staphylococcus aureus | < 1 µg/mL | nih.gov |

| N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives (2a, 2c, 2e) | Escherichia coli (ATCC 35218) | 50 µg/mL | benthamscience.com |

| 2-Arylsubstituted benzimidazoles | Gram-positive & Gram-negative | Significant Activity | ijpcbs.com |

Antifungal Activity

The antifungal potential of benzimidazole derivatives is well-documented. nih.govnih.gov Phenylhydrazone derivatives synthesized from this compound have shown significant antifungal activity against various phytopathogenic fungi. mdpi.com For instance, in-vitro testing of these derivatives against fungi such as Rhizoctonia solani and Magnaporthe oryzae revealed promising inhibitory effects. mdpi.com

Further research into other derivatives, such as those of 2-chloromethyl-1H-benzimidazole, has identified compounds with potent and selective antifungal action. researchgate.net One such derivative, compound 7f, demonstrated selective inhibition of Botrytis cinerea with a half-maximal inhibitory concentration (IC50) of 13.36 μg/mL. researchgate.net Another derivative, 5b, was particularly effective against Colletotrichum gloeosporioides, with an IC50 of 11.38 μg/mL. researchgate.net Studies have also shown that certain N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives possess higher antifungal than antibacterial activity. benthamscience.com

Table 2: Antifungal Activity of Selected Benzimidazole Derivatives

| Compound/Derivative | Fungal Pathogen | Activity (IC50 / MIC) | Source(s) |

|---|---|---|---|

| Compound 7f (2-chloromethyl-1H-benzimidazole derivative) | Botrytis cinerea | IC50: 13.36 μg/mL | researchgate.net |

| Compound 5b (2-chloromethyl-1H-benzimidazole derivative) | Colletotrichum gloeosporioides | IC50: 11.38 μg/mL | researchgate.net |

| Compound 4m (2-chloromethyl-1H-benzimidazole derivative) | Fusarium solani | IC50: 18.60 μg/mL | researchgate.net |

| 1-nonyl-1H-benzo[d]imidazole | Various Fungi | Good Activity | nih.gov |

| 1-decyl-1H-benzo[d]imidazole | Various Fungi | Good Activity | nih.gov |

Proposed Mechanisms: Disruption of Microbial Cell Wall Synthesis

The mechanism of action for the antimicrobial effects of benzimidazole derivatives is multifaceted. One proposed mechanism involves the disruption of microbial cell division, a critical process for bacterial survival. It has been found that certain substituted benzimidazoles target the filamenting temperature-sensitive protein Z (FtsZ). nih.gov FtsZ is a crucial protein in the bacterial cell division machinery, making it an attractive target for antibacterial agents. nih.gov By inhibiting FtsZ, these compounds effectively halt bacterial proliferation.

While not directly cell wall synthesis, the inhibition of DNA synthesis is another key mechanism for related imidazole (B134444) compounds. Nitroimidazole derivatives, for example, are converted within anaerobic bacteria into toxic radical species that cause DNA strand breaks, leading to cell death. nih.gov

Antiparasitic and Antiprotozoal Efficacy

Benzimidazole derivatives are renowned for their broad-spectrum antiparasitic and antiprotozoal activities. nih.govbanglajol.info

Activity against Giardia intestinalis

Derivatives of benzimidazole have shown significant efficacy against the protozoan parasite Giardia intestinalis (also referred to as Giardia lamblia). nih.gov In vitro studies have demonstrated that anthelmintic benzimidazoles can be significantly more active than standard treatments like metronidazole. nih.gov

A novel hybrid molecule, CMC-20, which combines nitazoxanide (B1678950) and N-methyl-1H-benzimidazole, has shown potent activity against both susceptible and resistant strains of G. intestinalis. scielo.br This hybrid demonstrated a very low half-maximal inhibitory concentration (IC50) of 0.010 μM against the WB strain of the parasite. scielo.br The mechanism for some benzimidazoles against Giardia is believed to involve targeting microtubules, which disrupts the parasite's ventral disk and flagella, leading to detachment and structural distortion. nih.gov

Table 3: Anti-Giardial Activity of Benzimidazole Derivatives

| Compound/Derivative | Strain | Activity (IC50) | Source(s) |

|---|---|---|---|

| CMC-20 (N-methyl-1H-benzimidazole hybrid) | G. intestinalis WB strain | 0.010 μM | scielo.br |

| Albendazole | G. lamblia | 30-50 fold more active than metronidazole | nih.gov |

| Mebendazole | G. lamblia | 30-50 fold more active than metronidazole | nih.gov |

| Dicationically substituted bis-benzimidazoles | G. lamblia WB | Excellent in vitro activity | nih.gov |

Activity against Trichomonas vaginalis

The protozoan parasite Trichomonas vaginalis is another key target for benzimidazole-based compounds. nih.govnih.gov Research has focused on developing new derivatives to combat this common sexually transmitted infection, especially in light of increasing resistance to traditional drugs like metronidazole. nih.govnih.gov

Studies on 6-nitro-1H-benzimidazole derivatives have identified promising candidates with high trichomonacidal activity. nih.gov For instance, the compound O2N-BZM9 showed potent activity with an IC50 value of 4.8 μM. nih.gov The inclusion of a trifluoromethyl group at the C-2 position of the benzimidazole ring has been shown to significantly enhance this activity. nih.gov These compounds are believed to affect the expression of genes involved in the parasite's metabolism and structure. nih.gov

Table 4: Anti-Trichomonal Activity of Benzimidazole Derivatives

| Compound/Derivative | Activity (IC50) | Source(s) |

|---|---|---|

| O2N-BZM9 (6-Nitro-1H-benzimidazole derivative) | 4.8 μM | nih.gov |

| 6-chloro-1-methyl-N-(5-nitrothiazol-2-yl)-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxamide | 0.041 μM | nih.gov |

Anthelmintic Activity (e.g., against Trichinella spiralis)

The anthelmintic properties of benzimidazoles are perhaps their most famous application. Derivatives have demonstrated significant efficacy against various helminths, including Trichinella spiralis. nih.govrsc.org Research on 1H-benzimidazol-2-yl hydrazones, synthesized from the corresponding carbaldehyde, showed potent in vitro activity against the muscle larvae of T. spiralis. rsc.org

Other studies have synthesized novel 1H-benzimidazole derivatives that combine the benzimidazole and piperazine (B1678402) rings, which also exhibited a remarkable effect on the viability of isolated T. spiralis muscle larvae. rsglobal.plrsglobal.pl A 2-(trifluoromethyl)-1H-benzimidazole derivative, when formulated to improve solubility, significantly reduced the muscle larvae burden in in-vivo models by 84%. nih.gov This compound was found to induce extensive ultrastructural damage to the parasite's cuticle, hypodermis, and midgut. nih.gov

**Table 5: Anthelmintic Activity of Benzimidazole Derivatives against *Trichinella spiralis***

| Compound/Derivative Class | Model | Efficacy | Source(s) |

|---|---|---|---|

| 1H-benzimidazol-2-yl hydrazones | In vitro (muscle larvae) | Potent activity | rsc.org |

| 1H-benzimidazole-piperazine derivatives | In vitro (muscle larvae) | Remarkable effect on viability | rsglobal.plrsglobal.pl |

| 2-(trifluoromethyl)-1H-benzimidazole derivative (in complex) | In vivo (mice) | 84% reduction in muscle larvae burden | nih.gov |

Antioxidant and Radical Scavenging Capabilities

Derivatives based on the benzimidazole scaffold have demonstrated significant potential as antioxidants. Their ability to neutralize harmful free radicals and protect against oxidative damage has been extensively evaluated through various scientific models.

In Vitro Assays for Radical Scavenging Activity (DPPH, ABTS)

The radical scavenging potential of this compound derivatives, especially hydrazones, has been quantified using standard in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) tests. bas.bgnih.gov These assays measure the ability of a compound to donate an electron or hydrogen atom to neutralize these stable free radicals.

Research has shown that the antioxidant capacity of these derivatives is highly dependent on their molecular structure. nih.gov For instance, in one study, benzimidazole hydrazones featuring a single hydroxyl group on the aryl ring displayed weak antioxidant activity. However, the introduction of a second hydroxyl group significantly enhanced their radical scavenging ability. The position of these hydroxyl groups was found to be more critical than their mere number. A hydrazone with a 2,4-dihydroxy substitution (compound 6 in the study) showed an eight-fold increase in activity compared to its 2-hydroxy counterpart (compound 3 ). Shifting the second hydroxyl group to the 5-position (compound 7 ) resulted in a remarkable 400-fold increase in activity compared to the original 2-hydroxy analogue. nih.gov

Similarly, another study on 1H-benzimidazole-2-yl hydrazones found that derivatives with dihydroxy substitutions, specifically 2,3-dihydroxy (5b ) and 3,4-dihydroxy (5d ) hydrazones, were the most effective radical scavengers in both DPPH and ABTS systems. rsc.orgresearchgate.net In contrast, derivatives containing only methoxy (B1213986) groups generally showed lower activity compared to reference antioxidants like melatonin (B1676174) and quercetin (B1663063) in the ABTS assay. rsc.org Some benzimidazole-2-thione hydrazones containing vanillin (B372448) and syringaldehyde (B56468) residues also showed potent scavenging activity against both DPPH and ABTS radicals. bas.bg

| Compound Derivative | Substitution Pattern | Assay | Relative Activity/Finding | Reference |

|---|---|---|---|---|

| Benzimidazole Hydrazone | Single Hydroxy Group (e.g., 2-hydroxyphenyl) | DPPH | Weak antioxidant activity. | nih.gov |

| Benzimidazole Hydrazone | Two Hydroxy Groups (e.g., 2,4-dihydroxyphenyl) | DPPH | ~8-fold increase in activity compared to single 2-hydroxy analog. | nih.gov |

| Benzimidazole Hydrazone | Two Hydroxy Groups (e.g., 2,5-dihydroxyphenyl) | DPPH | ~400-fold increase in activity compared to single 2-hydroxy analog. | nih.gov |

| 1H-Benzimidazol-2-yl Hydrazone | Dihydroxy Substitutions (2,3- and 3,4-dihydroxy) | DPPH & ABTS | Most effective radical scavengers in the series. | rsc.org |

| Benzimidazole-2-thione Hydrazone | Vanillin/Syringaldehyde Residues | DPPH & ABTS | Effective scavenging against both radicals. | bas.bg |

Studies on Iron-Induced Oxidative Damage in Model Systems

Beyond scavenging synthetic radicals, the protective effects of these compounds have been tested in more biologically relevant systems. Specifically, studies have investigated their ability to inhibit iron-induced oxidative damage. Ferrous iron can catalyze the formation of highly reactive hydroxyl radicals, leading to lipid peroxidation, a destructive chain reaction that damages cell membranes.

In model systems containing lecithin (B1663433), a key component of cell membranes, certain benzimidazole-2-thione hydrazones demonstrated a capacity to diminish the molecular damage caused by ferrous iron. bas.bg This protective effect was observed in the same concentration range as potent reference antioxidants like Trolox and Quercetin. bas.bg Similarly, a series of 1H-benzimidazole-2-yl hydrazones were also shown to be effective against iron-induced oxidative damage in lecithin and deoxyribose models, with the dihydroxy-substituted derivatives being the most potent. rsc.orgresearchgate.net

Mechanistic Insights into Antioxidant Action (HAT, SPLET, RAF Pathways)

To understand how these molecules exert their antioxidant effects, researchers have employed computational methods like Density Functional Theory (DFT). bas.bgrsc.org These studies help elucidate the most probable mechanisms of radical scavenging. The primary mechanisms considered are:

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to the free radical, neutralizing it.

Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first transfers an electron to the radical, followed by the transfer of a proton.

Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton, and the resulting anion then donates an electron to the radical. bas.bgnih.gov

DFT studies on benzimidazole-2-thione hydrazone derivatives suggest that the SPLET mechanism is the most likely pathway for their free radical scavenging activity, particularly in polar solvents like water. bas.bg The presence of hydroxyl (-OH) groups is crucial for these mechanisms, as the phenolic hydrogen is readily donated. The specific mechanism can be influenced by the solvent's polarity and the molecule's structural features. bas.bgnih.gov

Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity

Structure-activity relationship (SAR) analysis is crucial for optimizing the biological activity of the benzimidazole scaffold. nih.gov Research has established clear links between the type and position of substituents on the benzimidazole ring system and the resulting antioxidant potency. nih.govresearchgate.net

For antioxidant activity, the presence, number, and location of hydroxyl groups on the aryl hydrazone moiety are paramount. As noted previously, di- and tri-hydroxy substituted derivatives are significantly more potent than mono-hydroxy or methoxy-substituted analogues. nih.gov This is because the hydroxyl groups can easily donate hydrogen atoms or support electron transfer to neutralize free radicals. nih.govmdpi.com

SAR studies highlight that substitutions at several key positions on the benzimidazole nucleus—specifically N1, C2, C5, and C6—can greatly influence biological activity. nih.gov For instance, while much of the antioxidant research focuses on substitutions at the C2 position (often via a hydrazone linkage), modifications at the N1 position with different heterocyclic groups have also been shown to yield effective anti-inflammatory agents, an activity often linked to antioxidant properties. nih.gov The electronic properties of the substituents play a major role; electron-donating groups, such as hydroxyls, generally enhance antioxidant capacity. nih.gov

Design and Synthesis of Novel Bioactive Scaffolds with Enhanced Therapeutic Potential

The benzimidazole nucleus is considered a "privileged scaffold" in medicinal chemistry, leading to extensive efforts in designing and synthesizing novel derivatives with enhanced therapeutic properties. researchgate.netrsc.org The goal is to create new molecular architectures that improve potency, selectivity, and drug-like characteristics. jazindia.comrsc.org

One common strategy is molecular hybridization , where the benzimidazole core is combined with other known pharmacophores to create a single hybrid molecule with potentially synergistic or multi-target activity. nih.gov For example, benzimidazole has been hybridized with chalcone (B49325) or quinoline-oxadiazole moieties to develop compounds with antifungal or antidiabetic potential, respectively. nih.govacs.org

Synthetic methodologies are continuously being refined to be more efficient and environmentally friendly. Modern approaches include "one-pot" reactions that combine multiple synthetic steps without isolating intermediates, such as the nitro reductive cyclization used to create benzimidazole-5-carboxylates. acs.org Researchers have also employed catalysts like sodium metabisulfite (B1197395) or ZnO nanoparticles for the condensation of o-phenylenediamines with aldehydes, which is a key step in forming the 2-substituted benzimidazole core. acs.orgnih.gov These methods often result in higher yields and shorter reaction times. nih.gov

These advanced design and synthesis strategies allow chemists to systematically modify the benzimidazole scaffold, exploring different substitutions and ring fusions to develop next-generation therapeutic agents targeting a wide range of diseases. rsc.orgjazindia.com

Applications As a Versatile Building Block in Organic Synthesis

Intermediate in the Synthesis of Pharmaceuticals and Agrochemicals

The benzimidazole (B57391) moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. 1-methyl-1H-benzimidazole-2-carbaldehyde serves as a crucial intermediate in the synthesis of novel bioactive compounds with potential therapeutic and agricultural applications.

Derivatives of this aldehyde have been investigated for their anticancer properties . For instance, condensation reactions with various nucleophiles can yield products that are evaluated for their cytotoxic activity against cancer cell lines. nih.govnih.gov The synthesis of fused heterocyclic systems, such as pyrimido[1,2-a]benzimidazoles, starting from benzimidazole precursors, has been a focus of research for developing new anticancer agents. nih.gov These complex molecules can interact with biological targets like DNA or specific enzymes, leading to the inhibition of cancer cell growth. nih.govnih.gov

In the realm of antimicrobial agents , the benzimidazole core is a well-established pharmacophore. nih.govresearchgate.netmdpi.com The aldehyde group of this compound can be readily converted into other functional groups, such as Schiff bases or hydrazones, which are known to exhibit significant antibacterial and antifungal activities. researchgate.netnih.gov For example, new series of 6-substituted 1H-benzimidazole derivatives have been synthesized by reacting substituted aromatic aldehydes with the appropriate o-phenylenediamines, followed by N-alkylation to introduce moieties that enhance antimicrobial potency. nih.gov

| Derivative Type | Potential Application | Research Focus |

| Pyrimido[1,2-a]benzimidazoles | Anticancer | Synthesis of fused heterocyclic systems for novel therapeutic agents. nih.gov |

| Schiff Bases | Antimicrobial | Development of new antibacterial and antifungal compounds. researchgate.netnih.gov |

| Hydrazones | Antimicrobial | Exploration of derivatives with enhanced antimicrobial efficacy. researchgate.net |

| Fused Isoquinoline Scaffolds | Anticancer | Investigation of cytotoxic potential and cell cycle arrest mechanisms. nih.gov |

Precursor for Ligands in Coordination Chemistry

The nitrogen atoms in the benzimidazole ring and the oxygen atom of the aldehyde group in this compound make it an excellent precursor for the synthesis of ligands for coordination chemistry. These ligands can form stable complexes with a variety of metal ions.

A common strategy involves the formation of Schiff base ligands through the condensation of the aldehyde with primary amines. nih.govijpbs.comresearchgate.net These Schiff bases are versatile chelating agents that can coordinate with metal ions such as copper(II), cobalt(II), nickel(II), and zinc(II). nih.govprimescholars.com The resulting metal complexes have been extensively studied for their catalytic activity and biological properties, including antimicrobial and anticancer activities. nih.govresearchgate.net The geometry and electronic properties of these complexes can be fine-tuned by varying the amine component and the metal ion, which in turn influences their biological efficacy. primescholars.com

The coordination compounds derived from these ligands are often more potent than the free ligands themselves. nih.gov This enhancement in biological activity is often attributed to the chelation theory, which suggests that the coordination of the metal ion to the ligand reduces the polarity of the metal ion, increases the lipophilicity of the complex, and facilitates its transport across the cell membrane of microorganisms. nih.gov

| Metal Ion | Ligand Type | Potential Application of Complex |

| Copper(II) | Schiff Base | Antimicrobial, Anticancer nih.govresearchgate.net |

| Cobalt(II) | Schiff Base | Antimicrobial, Anticancer nih.govresearchgate.net |

| Nickel(II) | Schiff Base | Antimicrobial, Anticancer nih.govprimescholars.com |

| Zinc(II) | Schiff Base | Antimicrobial, Anticancer nih.gov |

Synthesis of Complex Organic Molecules

The aldehyde functionality of this compound is a gateway for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the synthesis of more complex and elaborate organic molecules.

Cyclocondensation reactions are a powerful tool in this regard. For example, the reaction of this compound with compounds containing active methylene (B1212753) groups can lead to the formation of fused heterocyclic systems. The synthesis of pyrimido[1,2-a]benzimidazoles often involves the reaction of a 2-aminobenzimidazole (B67599) derivative with a β-dicarbonyl compound or its equivalent, showcasing the utility of the benzimidazole scaffold in building polycyclic structures. nih.gov

Multicomponent reactions (MCRs) , where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, have also utilized benzimidazole aldehydes. These reactions are highly efficient and atom-economical, providing rapid access to molecular diversity. For instance, Ugi four-component reactions involving a benzimidazole-derived aldehyde can be used to generate complex fused benzimidazole–isoquinoline scaffolds. nih.gov

Furthermore, the aldehyde can participate in various other transformations, such as the Wittig reaction, Henry reaction, and aldol (B89426) condensation, to introduce new functional groups and extend the carbon framework, leading to the synthesis of a wide range of substituted benzimidazole derivatives with potential applications in materials science and medicinal chemistry. nih.govumich.edu

| Reaction Type | Reactants | Product Type |

| Cyclocondensation | Active methylene compounds | Fused heterocyclic systems nih.gov |

| Multicomponent Reaction (Ugi) | Amine, carboxylic acid, isocyanide | Fused benzimidazole–isoquinolinone scaffolds nih.gov |

| Wittig Reaction | Phosphonium ylides | Alkenyl-substituted benzimidazoles |

| Henry Reaction | Nitroalkanes | β-Nitroalcohol derivatives |

| Aldol Condensation | Ketones or other aldehydes | α,β-Unsaturated carbonyl compounds |

Comparative Academic Studies with Analogous Heterocyclic Carbaldehydes

Comparison with 1H-Benzimidazole-2-carbaldehyde (Unsubstituted)

The primary structural difference between 1-methyl-1H-benzimidazole-2-carbaldehyde and its unsubstituted counterpart, 1H-benzimidazole-2-carbaldehyde, is the presence of a methyl group on the nitrogen at position 1 (N1) of the imidazole (B134444) ring. This methylation has significant chemical and biological implications.

From a chemical standpoint, the N1-methylation prevents the tautomeric exchange that is characteristic of unsubstituted benzimidazoles. Unsubstituted benzimidazole (B57391) can exist in equilibrium between its 1H and 3H forms, though the 1H-tautomer is more stable. By "locking" the molecule into the 1-methyl configuration, the potential for such tautomerism is eliminated, which can influence its binding interactions with biological targets.

The physical properties also differ. The molecular weight of the methylated compound is 160.17 g/mol , whereas the unsubstituted version is lighter at 146.15 g/mol . Spectroscopic data for the unsubstituted aldehyde shows a characteristic proton NMR signal for the carboxaldehyde proton at δH 9.95 and a signal for the benzimidazole-NH proton at δH 12.52. mdpi.com Its carbonyl group (C=O) appears at 192.4 ppm in the 13C NMR spectrum. mdpi.com

Biologically, these two compounds have been explored for different applications. While derivatives of this compound have been noted for antiprotozoal and anticancer activities, the unsubstituted analog has been used as a precursor for hydrazine (B178648) derivatives studied for anticonvulsant properties.

| Property | This compound | 1H-Benzimidazole-2-carbaldehyde |

|---|---|---|

| Molecular Weight (g/mol) | 160.17 | 146.15 |

| Key Structural Feature | Methyl group at N1 position | Hydrogen at N1 position (allows tautomerism) |

| Reported Biological Area of Interest | Antiprotozoal, Anticancer | Anticonvulsant |

Comparison with Other Imidazole-Based Carbaldehydes

Expanding the comparison to other imidazole-based carbaldehydes reveals the influence of the fused benzene (B151609) ring and the nature of the N1-substituent.

1-Methylimidazole-2-carboxaldehyde: This compound features a simpler imidazole ring without the fused benzene moiety. Consequently, it has a significantly lower molecular weight of 110.11 g/mol . nih.govsigmaaldrich.com It is synthesized through the direct formylation of 1-methylimidazole (B24206) and serves primarily as an intermediate in the synthesis of agrochemicals and ionic liquids. Its reactivity is centered on the aldehyde group and the imidazole ring, but it lacks the extended π-system and lipophilicity conferred by the benzene ring in its benzimidazole counterpart.

1-Phenyl-1H-imidazole-2-carbaldehyde: In this analog, a phenyl group is attached to the N1 position instead of a methyl group. uni.lu This substitution substantially increases the molecule's size and lipophilicity. The molecular formula is C10H8N2O. uni.lu The presence of the N-phenyl group can influence the electronic properties of the imidazole ring and introduce potential for steric interactions, which can alter its binding modes and biological activity compared to the N-methyl analog.

| Compound | Core Ring System | N1-Substituent | Molecular Weight (g/mol) | Key Application/Feature |

|---|---|---|---|---|

| This compound | Benzimidazole | Methyl | 160.17 | Precursor for anticancer and antimicrobial agents. |

| 1-Methylimidazole-2-carboxaldehyde | Imidazole | Methyl | 110.11 nih.govsigmaaldrich.com | Intermediate in agrochemicals. |

| 1-Phenyl-1H-imidazole-2-carbaldehyde | Imidazole | Phenyl | 172.18 (calculated) | Increased lipophilicity due to phenyl group. uni.lu |

Analysis of N-Substitution Effects on Reactivity and Biological Profile

The substituent at the N1 position of the benzimidazole ring is a critical determinant of the molecule's biological and chemical properties. nih.govtsijournals.com Medicinal chemistry research has extensively shown that modifying the N1-substituent is a powerful strategy for tuning the pharmacological profile of benzimidazole-based compounds. nih.govnih.gov

Impact of Ring System Variation on Chemical and Biological Properties

The core heterocyclic ring system is fundamental to a molecule's identity and function. The distinction between an imidazole and a benzimidazole system is a prime example of how ring variation impacts chemical and biological properties.

The benzimidazole scaffold, which is a fusion of a benzene and an imidazole ring, is a prominent structure in medicinal chemistry, found in numerous drugs. tsijournals.com This fused system creates a more extensive planar aromatic structure compared to the single imidazole ring. This extended π-electron system influences the molecule's electronic distribution, reactivity, and potential for π-π stacking interactions with biological macromolecules like DNA or proteins.

Future Research Directions and Emerging Applications

Exploration of Undiscovered Biological Targets and Therapeutic Areas

The documented biological activities of benzimidazole (B57391) derivatives, including anticancer and antimicrobial effects, provide a strong rationale for further investigation into novel therapeutic applications for 1-methyl-1H-benzimidazole-2-carbaldehyde. rsc.orgrsc.org Future research should focus on screening this compound and its derivatives against a wider array of biological targets.

Antiviral Potential: Given that some benzimidazole derivatives have shown activity against viruses like hepatitis B and C, a systematic evaluation of this compound against a panel of viruses is warranted. matrixscientific.com

Neurodegenerative Diseases: The role of certain enzymes and protein aggregations in neurodegenerative disorders presents an opportunity to explore the inhibitory potential of this compound in models of Alzheimer's and Parkinson's disease.

Anti-inflammatory and Immunomodulatory Effects: The anti-inflammatory properties observed in some benzimidazole compounds suggest that this compound could be investigated for its potential to modulate inflammatory pathways, which could be beneficial in treating autoimmune diseases. matrixscientific.com

Parasitic Infections: The benzimidazole core is a well-established pharmacophore in anthelmintic drugs. rsc.org Further studies could uncover novel antiparasitic activities of this compound against a broader spectrum of parasites.

A summary of potential therapeutic areas for exploration is presented in the table below.

| Therapeutic Area | Potential Biological Targets | Rationale |

| Oncology | Topoisomerases, Kinases, Tubulin | Known anticancer activity of benzimidazole derivatives. rsc.org |

| Infectious Diseases | Viral polymerases, Bacterial cell division proteins, Fungal enzymes (e.g., 14α-demethylase) | Broad-spectrum antimicrobial potential of the benzimidazole scaffold. matrixscientific.comnih.gov |

| Neurology | Beta-secretase (BACE1), Monoamine oxidase (MAO) | Potential to modulate key enzymes in neurodegenerative pathways. |

| Inflammation | Cyclooxygenase (COX), Lipoxygenase (LOX), Cytokines | Observed anti-inflammatory properties in related compounds. matrixscientific.com |

Development of Advanced and Sustainable Synthetic Methodologies

While classical methods for benzimidazole synthesis exist, the future of chemical manufacturing demands more efficient, cost-effective, and environmentally benign processes. Research in this area should aim to refine the synthesis of this compound.

Green Chemistry Approaches: The use of eco-friendly catalysts, such as zinc oxide nanoparticles (ZnO-NPs), has been shown to be effective for the synthesis of benzimidazole derivatives, offering high yields and recyclability of the catalyst. sigmaaldrich.com Exploring similar nanocatalysts for the specific synthesis of this compound could lead to more sustainable production methods.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and product consistency. Developing a flow-based synthesis for this compound could significantly improve manufacturing efficiency.

Key areas for synthetic methodology development are outlined below.

| Methodology | Potential Advantages |

| Nanocatalysis | High efficiency, catalyst recyclability, mild reaction conditions. sigmaaldrich.com |

| Flow Chemistry | Improved safety, scalability, and process control. |

| One-Pot Synthesis | Reduced waste, time, and resource efficiency. nist.gov |

| Microwave-Assisted Synthesis | Accelerated reaction times and potentially higher yields. |

Potential in Material Science and Optoelectronic Applications

The unique electronic properties of the benzimidazole ring system make it an attractive candidate for applications in material science and optoelectronics. Future research should explore the incorporation of this compound into novel materials.

Organic Light-Emitting Diodes (OLEDs): Benzimidazole derivatives have been successfully used as electron-transporting materials in OLEDs. The specific electronic characteristics of this compound could be harnessed to develop new, efficient host materials for phosphorescent OLEDs. acs.org

Organic Field-Effect Transistors (OFETs): The potential for n-type semiconducting behavior in benzimidazole derivatives suggests that this compound could be investigated as a component in organic electronics. nih.gov

Fluorescent Materials: The inherent fluorescence of many benzimidazole compounds can be tuned by modifying their substituents. dtic.mil The aldehyde group in this compound offers a reactive handle for creating a diverse library of fluorescent materials with tailored properties.

Energetic Materials: While perhaps a more niche application, theoretical studies have shown that the benzimidazole skeleton can be a basis for energetic materials, with substituents playing a key role in their stability and performance. nih.gov

Further Elucidation of Mechanistic Pathways for Biological Activity

A deeper understanding of how this compound and its derivatives exert their biological effects is crucial for rational drug design. Future studies should employ a combination of computational and experimental techniques to unravel these mechanisms.

Target Identification and Validation: For any observed biological activity, identifying the specific molecular target is paramount. Techniques such as affinity chromatography and proteomics can be used to isolate and identify binding partners.

Structural Biology: Obtaining crystal structures of this compound in complex with its biological targets would provide invaluable insights into the specific molecular interactions driving its activity, similar to how the binding of other benzimidazoles to DNA has been studied. rsc.org

Computational Modeling: Molecular docking and dynamics simulations can predict binding modes and affinities, guiding the design of more potent and selective derivatives.

Application in Chemical Biology and Probe Development

The reactivity of the aldehyde group, combined with the structural features of the benzimidazole core, makes this compound an excellent starting point for the development of chemical probes to study biological processes.

Fluorescent Probes: The compound can be functionalized to create fluorescent probes for detecting specific analytes or monitoring cellular environments. For example, benzimidazole-based probes have been developed for sensing pH and detecting biologically important molecules like cysteine. acs.orgmdpi.com

Activity-Based Probes: By incorporating a "clickable" tag, such as an alkyne or azide, derivatives of this compound can be transformed into activity-based probes. These probes can be used to label and identify specific enzymes in complex biological systems, as has been demonstrated for protein arginine deiminases and the gastric H+/K+-ATPase. nih.govacs.orgnih.gov

Photoaffinity Labeling: The introduction of a photoreactive group could allow for the development of photoaffinity probes that can be used to map the binding sites of this compound on its biological targets.

Q & A

Basic: What are the common synthetic routes for 1-methyl-1H-benzimidazole-2-carbaldehyde?

Methodological Answer:

The compound is typically synthesized via oxidation or formylation of 1-methylbenzimidazole precursors. A widely used method involves the reduction of this compound derivatives using sodium borohydride (NaBH₄) in ethanol, yielding the corresponding alcohol with ~94% efficiency . Alternatively, manganese(IV) oxide (MnO₂) in dichloromethane (DCM) oxidizes 2-hydroxymethyl-1-methylbenzimidazole to the aldehyde with 85% yield . For formylation, Vilsmeier-Haack conditions (POCl₃/DMF) are effective but require careful temperature control to avoid over-oxidation.

Basic: How is the aldehyde group in this compound characterized spectroscopically?

Methodological Answer:

The aldehyde proton appears as a distinct singlet at ~9.8–10.2 ppm in ¹H-NMR spectra, while the carbonyl (C=O) stretching vibration is observed at ~1680–1700 cm⁻¹ in IR . For confirmation, derivatization with hydroxylamine hydrochloride forms an oxime, shifting the aldehyde proton signal and introducing new N–H and C=N stretches in IR . Mass spectrometry (ESI-MS) typically shows a molecular ion peak at m/z 160.17 (M⁺) .

Advanced: What strategies optimize reaction yields in reductive amination involving this aldehyde?

Methodological Answer:

Reductive amination efficiency depends on:

- Catalyst choice : Sodium triacetoxyborohydride (STAB) in THF at 40°C provides higher yields (~78%) compared to NaBH₄ due to milder conditions and better selectivity .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance imine formation but may require cesium carbonate (Cs₂CO₃) to neutralize acidic byproducts .

- Stoichiometry : A 1:1.2 aldehyde:amine ratio minimizes unreacted starting material.

Advanced: How can computational methods predict reactivity and solubility of this compound?

Methodological Answer: